molecular formula C15H15NO B8699544 6-(Quinolin-3-YL)hex-5-YN-1-OL CAS No. 88940-61-8

6-(Quinolin-3-YL)hex-5-YN-1-OL

Cat. No.: B8699544
CAS No.: 88940-61-8
M. Wt: 225.28 g/mol
InChI Key: CNCHCMOANXTVPQ-UHFFFAOYSA-N
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Description

6-(Quinolin-3-YL)hex-5-YN-1-OL is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

88940-61-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

6-quinolin-3-ylhex-5-yn-1-ol

InChI

InChI=1S/C15H15NO/c17-10-6-2-1-3-7-13-11-14-8-4-5-9-15(14)16-12-13/h4-5,8-9,11-12,17H,1-2,6,10H2

InChI Key

CNCHCMOANXTVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#CCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-(3-Quinolinyl)-5-hexyn-1-ol was prepared in the manner described above in Example 105 starting with 15.0 g of 3-bromoquinoline, 8.5 g of 5-hexyn-1-ol, 1.05 g of bis(triphenylphosphine)palladium dichloride and 0.10 g of cuprous iodide in 115 ml of dichloromethane and 28.5 ml of triethylamine. The crude product was chromatographed on a preparative high pressure liquid chromatograph eluting with 2.5% methanol-dichloromethane to give 14.4 g (89%) of 6-(3-quinolinyl)-5-hexyn-1-ol as a colorless oil. A portion was purified further on a silica thick layer plate eluting with 10% methanol-dichloromethane and solidified on drying, mp 47°-48° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Four
Quantity
28.5 mL
Type
solvent
Reaction Step Five
Quantity
1.05 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

This product was prepared from toluene-4-sulfonic acid quinolin-3-yl ester and hex-5-yn-1-ol following the general procedure for the Sonogashira cross-coupling reaction described above. Chromatography eluent: heptane/EtOAc 6:4; yield (110 mg, 98%); 1H NMR δ (CDCl3): 8.89 (s, 1H), 8.21 (s, 1H), 8.11 (d, J=8.62 Hz, 1H), 7.80-7.68 (dm, 2H), 7.62-7.52 (m, 1H), 3.74 (t, J=7.17 Hz, 2H), 2.52 (t, J=7.13 Hz, 2H), 1.83-1.67 (br m, 5H); LCMS m/z: 225.
Name
toluene-4-sulfonic acid quinolin-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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